Gilvocarcin M
Overview
Description
Gilvocarcin M is an antibiotic with a novel carbon skeleton . It is a minor analogue of a complex of C-glycoside antitumor actives isolated from Streptomyces .
Synthesis Analysis
In model studies towards the synthesis of this compound, a convergent, xanthate-based free-radical strategy was tested in order to construct the key aromatic ring attached to the sugar unit .Molecular Structure Analysis
The structure of this compound, C26H26O9, has been determined by single crystal X-ray analysis . The space group is P21 with a=15.063(5), b=16.162(4), c=4.905(2) Å, β=91.47(3)°, and Z=2 .Chemical Reactions Analysis
In model studies towards the synthesis of this compound, a convergent, xanthate-based free-radical strategy was tested in order to construct the key aromatic ring attached to the sugar unit .Physical And Chemical Properties Analysis
The structure of this compound, C26H26O9, has been determined by single crystal X-ray analysis . The space group is P21 with a=15.063(5), b=16.162(4), c=4.905(2) Å, β=91.47(3)°, and Z=2 .Scientific Research Applications
Biosynthesis and Genetic Engineering
The biosynthesis of gilvocarcin M involves complex enzymatic reactions, including oxidative rearrangements and C-glycosylation, which contribute to its antitumor activity. Understanding these pathways offers insights into natural product biosynthesis and potential for generating analogues with improved properties. For instance, inactivation of the ketoreductase gene gilU yields new analogues with partly improved biological activities, highlighting the substrate flexibility of post-polyketide synthase modifying enzymes and the potential for combinatorial biosynthesis (Liu et al., 2009).
Antitumor Activity and DNA Binding
This compound, like other members of its family, exhibits strong antitumor activities. Its mode of action involves the selective cross-linking of proteins to DNA upon photoactivation, a unique mechanism that underpins its therapeutic potential. The identification of proteins selectively cross-linked by photoactivated gilvocarcin V, such as histone H3 and GRP78, suggests a similar action for this compound, illuminating its molecular mechanism of antitumor activity and guiding the development of anticancer therapeutics (Matsumoto & Hanawalt, 2000).
Antibacterial Activity
Recent studies have expanded the application of gilvocarcin-type compounds beyond antitumor activity, demonstrating their antibacterial potential. For example, new gilvocarcin-type aryl-C-glycosides exhibit antibacterial activity against various pathogens, indicating the broader therapeutic relevance of these compounds and their derivatives (Ma et al., 2022).
Structural and Mechanistic Studies
High-resolution structural studies of enzymes involved in this compound biosynthesis, such as GilR, offer deep insights into the molecular basis of its formation and action. These studies not only elucidate the biosynthetic pathway of this compound but also provide a foundation for enzyme engineering to produce novel anticancer agents by altering the lactone core of the gilvocarcin chromophore (Noinaj et al., 2011).
Mechanism of Action
Target of Action
Gilvocarcin M, like other members of the gilvocarcin family, primarily targets DNA . The aromatic chromophore of the compound intercalates into the DNA structure .
Mode of Action
The mode of action of this compound involves the intercalation of its aromatic chromophore into DNA . This interaction is followed by a UV-induced covalent linkage of the natural product to DNA via a [2 + 2]-cycloaddition between the vinyl moiety and a thymine residue . This covalent binding to DNA is a key aspect of its antitumor activity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA synthesis and repair .
Pharmacokinetics
The presence of a carbohydrate moiety on an intercalating chromophore, as seen in gilvocarcins, has been shown to contribute positively and significantly to the binding association with dna . This suggests that the carbohydrate moiety may also play a role in the compound’s ADME properties, potentially influencing its bioavailability.
Result of Action
The result of this compound’s action is significant cytotoxicity, particularly against certain types of cancer cells . Its interaction with DNA can interfere with DNA replication, potentially triggering cell-cycle arrest and ultimately inducing programmed cell death .
Action Environment
The action of this compound can be influenced by environmental factors such as light. The compound’s interaction with DNA and subsequent covalent binding is UV-induced . Therefore, the presence and intensity of UV light can significantly impact the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
In vivo and in vitro investigations of GilP and GilQ, two acyltransferases encoded by the gilvocarcin gene cluster, show that GilQ confers unique starter unit specificity when catalyzing an early as well as rate-limiting step of gilvocarcin biosynthesis . This could be a potential area for future research.
properties
IUPAC Name |
4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O9/c1-10-7-14-18(16(8-10)32-3)13-9-17(33-4)20-15(28)6-5-12(19(20)24(13)35-26(14)31)25-22(30)21(29)23(34-25)11(2)27/h5-9,11,21-23,25,27-30H,1-4H3/t11-,21-,22-,23+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFOTBZTKXSZHH-FUCVEXJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C3=C(C4=C(C=CC(=C4C(=C3)OC)O)C5C(C(C(O5)C(C)O)O)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)OC)C3=C(C4=C(C=CC(=C4C(=C3)OC)O)[C@@H]5[C@@H]([C@H]([C@@H](O5)[C@@H](C)O)O)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77879-89-1 | |
Record name | Gilvocarcin M | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77879-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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